molecular formula C11H15Cl2NO3S B5752940 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No. B5752940
M. Wt: 312.2 g/mol
InChI Key: QHTDPQMXORKIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide, also known as DCMF, is a sulfonamide compound that has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide works by binding to GABA receptors in the brain and modulating their activity. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal activity. 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of glutamate decarboxylase, an enzyme that is involved in the synthesis of GABA. It also inhibits the activity of carbonic anhydrase, which can lead to a decrease in pH in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively modulate the activity of GABA receptors. This allows researchers to study the specific role of GABA receptors in various physiological processes. However, one limitation of using 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide in scientific research. One direction is the development of more selective and potent analogs of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide that can be used to study the specific role of GABA receptors in various physiological processes. Another direction is the use of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide in the development of new cancer therapies. Finally, the potential use of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide in the treatment of neurological disorders, such as epilepsy and anxiety, warrants further investigation.

Synthesis Methods

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 2,3-dichloroaniline with diethyl sulfate to form 2,3-dichloro-N,N-diethylaniline. The second step involves the reaction of 2,3-dichloro-N,N-diethylaniline with methoxybenzenesulfonyl chloride to form 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide. The final step involves the purification of the product using recrystallization.

Scientific Research Applications

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has been used in various scientific research studies, including cancer research, neuroscience, and immunology. In cancer research, 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has been used to study the role of GABA receptors in the brain. In immunology, 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to modulate the activity of immune cells.

properties

IUPAC Name

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)9-7-6-8(17-3)10(12)11(9)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDPQMXORKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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